molecular formula C13H9F15O3 B1144308 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate CAS No. 16083-75-3

3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate

Cat. No.: B1144308
CAS No.: 16083-75-3
M. Wt: 498.18
InChI Key:
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Description

3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate: is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate typically involves multiple steps, starting with the preparation of the fluorinated nonyl chain. This can be achieved through a series of fluorination reactions using reagents such as elemental fluorine (F2) or fluorinating agents like Selectfluor . The hydroxyl group is introduced via hydroboration-oxidation or epoxidation followed by ring-opening. The final step involves esterification with prop-2-enoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like .

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, fluorinated compounds are often used as probes or markers due to their stability and resistance to metabolic degradation. This compound can be used in the development of fluorinated drugs or imaging agents.

Medicine

The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules that require high metabolic stability.

Industry

In the industrial sector, this compound can be used in the production of specialty polymers and materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)decyl] Prop-2-enoate
  • [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)octyl] Prop-2-enoate

Uniqueness

Compared to similar compounds, 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate offers a unique balance of stability and reactivity due to its specific fluorination pattern. This makes it particularly suitable for applications requiring high chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F15O3/c1-2-6(30)31-4-5(29)3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h2,5,29H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAPLXCRUNAADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F15O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703062
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16083-75-3
Record name 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16083-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16083-75-3
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